

Comparative Analysis of Afoxolaner and Fluralaner on Tick Attachment and Feeding

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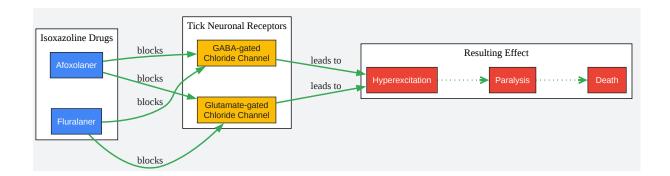
For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of two leading isoxazolineclass ectoparasiticides, **Afoxolaner** and Fluralaner, in their effects on tick attachment and feeding. The information presented is collated from various experimental studies to support research and development in veterinary parasiticides.

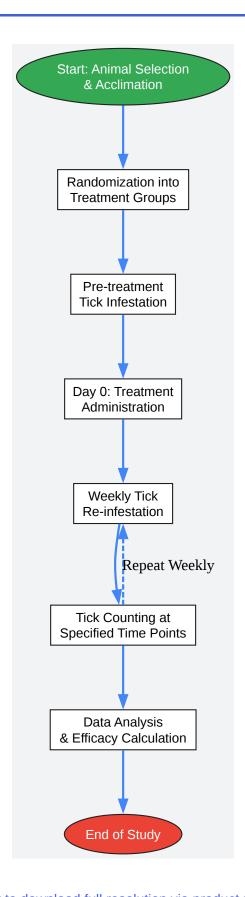
Mechanism of Action

Both **Afoxolaner** and Fluralaner are potent insecticides and acaricides belonging to the isoxazoline class of compounds. Their primary mechanism of action involves the noncompetitive antagonism of ligand-gated chloride channels in the nervous system of arthropods. [1][2] Specifically, they block the gamma-aminobutyric acid (GABA)-gated and glutamate-gated chloride channels.[1][3] This blockage prevents the influx of chloride ions into the neurons, leading to hyperexcitation, paralysis, and ultimately the death of the ticks and fleas.[2][3] A key advantage of this mechanism is its high selectivity for invertebrate neurons over mammalian neurons, contributing to the safety profile of these drugs in dogs.[2][3]









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References

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